molecular formula C22H25F3O B12337522 4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl

4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl

Cat. No.: B12337522
M. Wt: 362.4 g/mol
InChI Key: YAGVCMSXMAEADV-UHFFFAOYSA-N
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Description

4-(4-Propylcyclohexyl)-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of a propylcyclohexyl group and a trifluoromethoxy group makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylcyclohexyl)-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves several steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Introduction of the Propylcyclohexyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexylpropyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylcyclohexyl)-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the substituents on the benzene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-(4-Propylcyclohexyl)-4’-(trifluoromethoxy)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Propylcyclohexyl)-4’-(methoxy)-1,1’-biphenyl: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-(4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 4-(4-Propylcyclohexyl)-4’-(trifluoromethoxy)-1,1’-biphenyl imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Properties

Molecular Formula

C22H25F3O

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-propylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene

InChI

InChI=1S/C22H25F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h8-17H,2-7H2,1H3

InChI Key

YAGVCMSXMAEADV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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